Product packaging for 7,8-Difluoro-4-hydroxy-2-propylquinoline(Cat. No.:CAS No. 1189105-86-9)

7,8-Difluoro-4-hydroxy-2-propylquinoline

Cat. No.: B13724925
CAS No.: 1189105-86-9
M. Wt: 223.22 g/mol
InChI Key: ZTGWTXIIQAUNJS-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Quinolone Research

The journey of quinolone research began serendipitously in the early 1960s. The first compound identified was not a quinolone but a naphthyridine derivative, nalidixic acid, which was discovered in 1962 as a by-product during the synthesis of the antimalarial drug chloroquine. wikipedia.orgnih.govresearchgate.net This first-generation agent showed modest activity against Gram-negative bacteria and was primarily used for urinary tract infections. wikipedia.orginfectweb.com

The 1970s saw the synthesis of other "old" quinolones, such as pipemidic acid and oxolinic acid, which offered only marginal improvements. wikipedia.orgnih.gov A significant breakthrough occurred with the introduction of a fluorine atom into the quinolone nucleus, leading to the development of the second-generation fluoroquinolones. infectweb.comnih.gov Norfloxacin, patented in 1978, was the first 6-fluoroquinolone and demonstrated a much broader spectrum of activity and improved pharmacokinetics. nih.govnih.gov This innovation paved the way for highly successful antibiotics like ciprofloxacin, which exhibited potent activity against a wide range of Gram-negative and some Gram-positive bacteria. wikipedia.orgnih.gov

Subsequent research led to third and fourth-generation fluoroquinolones. Third-generation compounds, like levofloxacin, offered enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. nih.gov Fourth-generation agents, such as moxifloxacin, further broadened the spectrum to include anaerobic bacteria. wikipedia.orgnih.gov Over the decades, more than 10,000 quinolone analogs have been synthesized, reflecting an intense and continuous effort to refine and repurpose this versatile scaffold. wikipedia.orgnih.gov

GenerationExample Compound(s)Key Characteristics & Spectrum of Activity
FirstNalidixic Acid, Pipemidic AcidNarrow spectrum, primarily active against Gram-negative enteric bacilli. wikipedia.orginfectweb.com
SecondNorfloxacin, CiprofloxacinIntroduction of fluorine at C-6; expanded spectrum including some Gram-positive bacteria and improved potency against Gram-negative bacteria. wikipedia.orgnih.gov
ThirdLevofloxacinImproved activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae) and atypical pathogens. nih.gov
FourthMoxifloxacinBroad-spectrum activity, including Gram-positive, Gram-negative, and anaerobic bacteria. wikipedia.orgnih.gov

Importance of the Quinolone Core Structure in Chemical Biology and Synthetic Chemistry

The quinolone core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry and drug design. mdpi.comnih.gov Its rigid structure provides a foundation that can be systematically modified at several key positions to fine-tune its biological and physicochemical properties. researchgate.netrsc.org This chemical tractability has made the quinolone scaffold a focal point for extensive synthetic exploration. researchgate.netbenthamdirect.com

In chemical biology, quinolones are primarily known for their antibacterial action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.govyoutube.com However, the biological activities of quinolone derivatives are remarkably diverse, extending to anticancer, antiviral, antifungal, and antimalarial properties. mdpi.comrsc.orgnih.gov The ability of the quinolone structure to interact with various biological targets underscores its importance as a versatile pharmacophore. mdpi.com

In synthetic chemistry, the quinolone framework is a valuable platform for developing novel molecular entities. benthamdirect.com Numerous synthetic strategies, including one-pot syntheses and catalyst-based methods, have been developed to create libraries of quinolone derivatives for biological screening. researchgate.netbenthamdirect.com The strategic modification of substituents on the quinolone ring is a key approach for optimizing lead compounds in drug discovery programs. rsc.org

Position on Quinolone CoreGeneral Influence of Substitution
N-1Influences antibacterial potency and pharmacokinetic properties. rsc.org
C-3The carboxylic acid group is essential for binding to DNA gyrase and antibacterial activity. nih.gov
C-6Substitution with fluorine dramatically increases antibacterial activity. wikipedia.orgnih.gov
C-7Substituents (often a heterocyclic amine like piperazine) modulate the spectrum of activity and potency. nih.gov
C-8Substitution can affect activity and metabolic stability; additional fluorine atoms here can enhance potency. mdpi.com

Rationale for Research on Fluorinated Quinolone Derivatives, with a Focus on 7,8-Difluoro-4-hydroxy-2-propylquinoline

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. In quinolone research, the introduction of a fluorine atom at the C-6 position was a seminal discovery that led to the potent fluoroquinolone class of antibiotics. wikipedia.orgnih.gov Fluorination can increase a compound's metabolic stability, lipophilicity, and binding affinity to its target. nih.gov

Research into polyfluorinated quinolones is a logical extension of this principle. The presence of a second fluorine atom, for instance at the C-8 position, has been shown to further increase the effectiveness of certain derivatives. mdpi.com The 7,8-difluoro substitution pattern is of particular academic interest as it can significantly alter the electronic properties of the aromatic system, potentially leading to novel biological activities or improved potency.

Overview of Research Objectives for this compound

Based on the general goals of quinolone chemistry, the research objectives for a novel compound like this compound would likely encompass several key areas. A primary objective would be the development of an efficient synthetic route to produce the compound with high purity and yield, followed by its complete structural characterization using modern spectroscopic techniques.

A second major objective would be a comprehensive biological evaluation. This would involve screening the compound for a wide range of potential activities. Given the history of the quinolone scaffold, initial investigations would logically assess its antibacterial properties against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govnih.gov

Beyond antibacterial screening, a crucial research goal would be to explore other potential therapeutic applications. This includes evaluating its cytotoxic activity against various cancer cell lines to probe its potential as an anticancer agent. benthamdirect.commdpi.com Further investigations could also explore its activity against viruses, fungi, or parasites. The ultimate aim of this research would be to establish a clear structure-activity relationship, understanding how the unique combination of the 7,8-difluoro pattern, the 4-hydroxy group, and the 2-propyl substituent collectively determines the compound's biological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11F2NO B13724925 7,8-Difluoro-4-hydroxy-2-propylquinoline CAS No. 1189105-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189105-86-9

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

7,8-difluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16)

InChI Key

ZTGWTXIIQAUNJS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques in Quinolone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted quinolone such as 7,8-Difluoro-4-hydroxy-2-propylquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for unambiguous assignment of all proton, carbon, and fluorine signals.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The propyl group attached at the C2 position gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group directly attached to the quinoline (B57606) ring. The aromatic region of the spectrum is expected to show two coupled protons, H-5 and H-6, which are influenced by the adjacent fluorine atoms. The proton at C3 of the quinoline ring will appear as a singlet, and the hydroxyl proton at C4 is typically observed as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.80 - 7.95ddJ(H-F) ≈ 9.0, J(H-H) ≈ 8.5
H-67.25 - 7.40tJ(H-F) ≈ 9.0, J(H-H) ≈ 8.5
H-36.30 - 6.45s-
4-OH11.5 - 12.5br s-
α-CH₂ (propyl)2.80 - 2.95tJ ≈ 7.5
β-CH₂ (propyl)1.70 - 1.85sextJ ≈ 7.5
γ-CH₃ (propyl)0.95 - 1.10tJ ≈ 7.5

Note: Predicted values are based on the analysis of similar quinolone structures and general NMR principles. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3108 - 112
C-4175 - 179
C-4a120 - 124
C-5115 - 119
C-6118 - 122
C-7148 - 152 (d, ¹J(C-F))
C-8145 - 149 (d, ¹J(C-F))
C-8a138 - 142
α-CH₂ (propyl)35 - 39
β-CH₂ (propyl)22 - 26
γ-CH₃ (propyl)13 - 17

Note: Predicted values are based on the analysis of similar quinolone structures and general NMR principles. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, two distinct signals are expected for the two fluorine atoms at positions C-7 and C-8. These signals will likely appear as doublets of doublets due to coupling with each other and with the adjacent aromatic protons. The chemical shifts and coupling constants in ¹⁹F NMR are very sensitive to the electronic environment, making this technique excellent for confirming the substitution pattern of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-7-135 to -145ddJ(F-F) ≈ 20, J(F-H6) ≈ 9
F-8-140 to -150ddJ(F-F) ≈ 20, J(F-H5) ≈ 9

Note: Predicted values are based on the analysis of similar difluorinated aromatic systems.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons of the propyl chain (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃). It would also confirm the coupling between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. For example, it would show a correlation between the proton signal of the α-CH₂ group and the carbon signal of the same group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, the protons of the α-CH₂ group of the propyl chain would show a correlation to C-2 and C-3 of the quinoline ring, confirming the attachment point of the propyl group. Similarly, the aromatic proton H-5 would show correlations to C-4, C-7, and C-8a, helping to assign the aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₁F₂NO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 4: Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺224.0881
[M+Na]⁺246.0700
[M-H]⁻222.0724

The fragmentation pattern in the mass spectrum would likely involve the loss of the propyl chain and subsequent fragmentation of the quinoline ring system, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of quinolone derivatives. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on both the retention time of a compound and its molecular weight.

In a research context, LC-MS would be used to confirm the molecular weight of synthesized this compound. The high-resolution mass spectrometry (HRMS) mode would provide a highly accurate mass measurement, allowing for the determination of its elemental formula. Under typical electrospray ionization (ESI) conditions in positive ion mode, the compound would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would be performed to fragment this parent ion, yielding a characteristic fragmentation pattern that could be used to further confirm the structure by identifying losses of specific functional groups.

Table 1: Expected LC-MS Data for this compound (Note: The following data is hypothetical as no experimental results are publicly available.)

ParameterExpected ValueInformation Provided
Molecular FormulaC₁₂H₁₁F₂NOElemental Composition
Exact Mass223.0809Precise Molecular Weight
[M+H]⁺ (Protonated Molecule)m/z 224.0887Confirmation of Molecular Weight
Major MS/MS FragmentsData not availableStructural Fragments for Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies would include a broad band in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group, potentially involved in hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would be observed in the 1650-1450 cm⁻¹ region. Strong bands corresponding to C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ range, confirming the presence of the fluorine substituents. Finally, the C-O stretching of the hydroxyl group would likely appear around 1250 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound (Note: The following data is hypothetical as no experimental results are publicly available.)

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H StretchHydroxy (-OH)
3100-3000C-H StretchAromatic Ring
2960-2850C-H StretchAlkyl (Propyl group)
1650-1450C=C and C=N StretchQuinoline Ring
1300-1100C-F StretchAryl Fluoride
~1250C-O StretchHydroxy (-OH)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring is a chromophore that absorbs UV light, and the spectrum of this compound would be expected to show characteristic absorption maxima (λ_max). Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* transitions. The exact positions of these maxima would be influenced by the substitution pattern (difluoro, hydroxy, and propyl groups) and the solvent used for the analysis. Fluorescence spectroscopy could also be employed to study the compound's emission properties upon excitation at its absorption wavelength.

X-ray Diffraction for Solid-State Structural Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure. The analysis would yield detailed information on bond lengths, bond angles, and the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the 4-hydroxy group. However, no crystallographic data for this specific compound has been deposited in structural databases.

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS in research context)

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, would be the primary method for determining the purity of this compound. A sample would be analyzed using a suitable C18 column and a mobile phase, likely consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. A UV detector would monitor the elution, and a pure sample would ideally show a single, sharp peak at a specific retention time. The peak area can be used for quantification against a standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be used if the compound is sufficiently volatile and thermally stable. Often, derivatization of the hydroxyl group (e.g., silylation) is required to improve its chromatographic properties. GC-MS provides separation based on boiling point and polarity, coupled with mass spectrometric detection for peak identification, offering another powerful tool for purity assessment and the detection of any potential impurities.

Computational and Theoretical Investigations of 7,8 Difluoro 4 Hydroxy 2 Propylquinoline Analogues

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govekb.eg It is widely applied to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. nih.gov By calculating the electron density, DFT provides a framework for understanding and predicting the behavior of molecules, such as their stability and reactivity. nih.govekb.eg

The first step in the theoretical investigation of a molecule like 7,8-Difluoro-4-hydroxy-2-propylquinoline is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. researchgate.net DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. ekb.eg

The process identifies the lowest energy conformer, which represents the most probable structure of the molecule. The analysis of the propyl side chain is particularly important, as its rotation can lead to different conformers with varying energy levels. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound This table presents hypothetical data for illustrative purposes.

ParameterBondPredicted ValueParameterAnglePredicted Value
Bond LengthC2-C31.38 ÅBond AngleC2-N1-C9118.5°
Bond LengthC3-C41.42 ÅBond AngleC3-C4-C10120.2°
Bond LengthC4-O1.35 ÅBond AngleC7-C8-F119.5°
Bond LengthC7-F1.36 ÅBond AngleC8-C7-F119.8°
Bond LengthC8-F1.36 ÅDihedral AngleC3-C2-C11-C12178.5°
Bond LengthN1-C21.37 ÅDihedral AngleF-C8-C9-N10.5°

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgsapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to electronic transitions. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, particularly the phenol-like moiety, while the LUMO is likely distributed across the aromatic system. The electron-withdrawing fluorine atoms would influence the energy levels of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.15 eV
LUMO Energy (ELUMO)-2.25 eV
HOMO-LUMO Gap (ΔE)3.90 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen and nitrogen atoms, as well as the fluorine atoms.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton.

Green regions denote areas of neutral potential.

The MEP map provides a visual guide to the molecule's polarity and its hydrogen bonding capabilities, which are crucial for intermolecular interactions. bhu.ac.in

Computational methods can accurately predict various spectroscopic parameters, which can be used to confirm the structure of synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, help in the assignment of signals and structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov It calculates the excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. These transitions are often related to π → π* excitations within the quinoline aromatic system.

IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. The predicted IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of different functional groups (e.g., O-H, C=C, C-F), aiding in structural confirmation.

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

SpectroscopyParameterPredicted Value
¹H NMRδ (OH)10.5 ppm
¹³C NMRδ (C-OH)160.2 ppm
UV-Visλmax345 nm
IRν (O-H stretch)3450 cm-1
IRν (C-F stretch)1250 cm-1

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a ligand, such as a this compound analogue, interacts with a biological target, typically a protein or enzyme. mdpi.comsciforum.net These methods provide detailed insights into the binding modes and stability of ligand-protein complexes. mdpi.commdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. sciforum.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field to estimate the binding affinity. researchgate.net This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.netnih.gov

Following docking, MD simulations can be performed to assess the dynamic stability of the ligand-protein complex over time. mdpi.com These simulations model the atomic movements of the system, providing a more realistic view of the binding interactions in a solvated environment and helping to refine the binding mode predicted by docking. nih.gov

Table 4: Hypothetical Ligand-Protein Interactions for this compound with a Kinase Target This table presents hypothetical data for illustrative purposes.

Amino Acid ResidueInteraction TypeDistance (Å)
ASP 182Hydrogen Bond (with 4-OH group)1.9
LYS 75Hydrogen Bond (with N1 of quinoline)2.2
LEU 130Hydrophobic Interaction (with propyl chain)3.8
PHE 180π-π Stacking (with quinoline ring)4.1
GLU 95Halogen Bond (with C8-F)3.1

Binding Site Characterization and Energetic Analysis

Computational docking studies are pivotal in elucidating the binding modes and affinities of quinoline derivatives within the active sites of their target proteins. ijprajournal.comresearchgate.netmdpi.com For analogues of this compound, these in silico methods predict the most probable interactions, binding affinities, and orientations of the ligand within the receptor's active site. researchgate.netresearchgate.net The primary targets for quinolone compounds are often bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for maintaining the topological state of DNA. ekb.egnih.gov

Molecular docking simulations position the quinoline analogues into the binding site of the target protein to forecast binding modes and affinities. researchgate.net The analysis of these docked poses reveals crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, studies on similar quinolone structures have shown that the carboxylic acid at the 3-position and the keto group at the 4-position are often essential for binding to the DNA gyrase enzyme. youtube.com

Energetic analysis, often quantified by a docking score, provides a measure of the binding affinity. researchgate.net These scores, along with the visualization of interactions with key amino acid residues, are used to predict the compound's potential biological activity. mdpi.com For example, a molecular docking study of novel 4-hydroxyquinolone derivatives against the Eg5 enzyme showed good stability within the cavity and the formation of a hydrogen bond with the Tyr 211 residue. sciforum.net Similarly, docking studies of quinoline derivatives with human NAD(P)H dehydrogenase and DNA gyrase have been used to understand their binding affinities and potential intermolecular interactions. nih.gov

Table 1: Representative Energetic Analysis from Docking Studies of Quinolone Analogues

Compound AnalogueTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Chromenoquinoline DerivativeHuman NAD(P)H Dehydrogenase-9.1Not Specified nih.gov
Chromenoquinoline DerivativeDNA Gyrase-9.3Not Specified nih.gov
4-Hydroxyquinolone DerivativeEg5 EnzymeNot SpecifiedTyr 211 sciforum.net
Ciprofloxacin Derivative (5d)DNA GyraseNot SpecifiedNot Specified nih.gov

Note: This table is illustrative and compiles data from various quinoline derivative studies to represent the type of data generated.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies in a Research Context

In the early stages of drug discovery, computational, or in silico, prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying promising candidates and eliminating those with unfavorable characteristics before synthesis. osdd.netprofacgen.com This approach significantly reduces costs and time in the drug development pipeline. tandfonline.com For research compounds like this compound and its analogues, various computational tools and models are employed to predict their pharmacokinetic profiles. sciforum.netresearchgate.net

These predictive models utilize the 2D structure of a molecule to rapidly calculate a wide range of properties. profacgen.com Key ADME parameters evaluated include gastrointestinal absorption, blood-brain barrier (BBB) permeation, interaction with metabolic enzymes like Cytochrome P450 (CYP) isoforms, and potential for skin permeability. nih.gov For example, in silico predictions for a series of quinolone derivatives indicated high gastrointestinal absorption and blood-brain barrier permeation. nih.gov

The ultimate goal of these computational studies is to identify compounds that are likely to fail in later stages of development before they are even synthesized, thereby improving the efficiency of the drug discovery process. researchgate.net Various software and web servers, such as SwissADME and PreADMET, are available to perform these predictions, helping researchers to assess the drug-likeness of their compounds. ijprajournal.comosdd.net

Computational Assessment of Molecular Parameters (e.g., lipophilicity in SAR)

The computational assessment of molecular parameters is a cornerstone of modern drug design, providing key insights into a compound's behavior. tandfonline.com One of the most critical parameters evaluated in Structure-Activity Relationship (SAR) studies is lipophilicity. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, and ability to cross biological membranes. nih.govdrugbank.com

For quinolone derivatives, lipophilicity is a significant factor affecting their antibacterial activity. mdpi.com The presence of fluorine atoms, as in this compound, is known to increase lipophilicity, which can enhance potency and cellular uptake. youtube.comnih.gov Computational methods provide a rapid means to estimate logP values for a series of analogues, allowing researchers to explore the relationship between lipophilicity and biological activity. researchgate.net

Besides logP, other molecular descriptors are also calculated to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netclinicallab.com These descriptors can include molecular weight, polar surface area (PSA), counts of hydrogen bond donors and acceptors, and the number of rotatable bonds. researchgate.net These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound and its potential for oral bioavailability. sciforum.netnih.gov

Table 2: Predicted Molecular and ADME Properties for a Hypothetical this compound Analogue

PropertyPredicted ValueSignificance
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule
logP2.0 - 4.0Optimal lipophilicity for permeability
Hydrogen Bond Donors< 5Adherence to Lipinski's Rule
Hydrogen Bond Acceptors< 10Adherence to Lipinski's Rule
Polar Surface Area (PSA)< 140 ŲIndicator of membrane permeability
Gastrointestinal (GI) AbsorptionHighFavorable for oral administration
Blood-Brain Barrier (BBB) PermeantYes/NoIndicates potential for CNS effects
CYP Isoform InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions

Note: The values in this table are representative and based on general predictions for drug-like molecules. Actual values require specific software-based calculations.

Structure-Based Drug Design Principles Applied to Quinolone Scaffolds

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional (3D) structure of a biological target to design and optimize ligands. ijprajournal.comresearchgate.net When applied to quinolone scaffolds, SBDD aims to enhance the binding affinity and selectivity of these compounds for their target enzymes, such as bacterial DNA gyrase. nih.govnih.gov

The process begins with the 3D structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. drugdesign.org Molecular docking simulations are then used to place the quinolone scaffold into the active site, allowing researchers to visualize and analyze the key interactions. researchgate.netdrugdesign.org This detailed understanding of the binding mode guides the design of new analogues with modified substituents. researchgate.net

For the quinolone core, SAR studies have identified key positions for modification. For example, the C7 position is often substituted with cyclic amines (like piperazine) to enhance potency and spectrum of activity. ekb.egnih.gov SBDD can be used to design novel C7 substituents that form additional favorable interactions within the binding pocket, such as hydrogen bonds or hydrophobic contacts, thereby improving the compound's inhibitory activity. nih.gov By iteratively designing, synthesizing, and testing new analogues based on structural insights, SBDD facilitates the optimization of lead compounds into potent and selective drug candidates. drugdesign.org

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Fluorine Substitution on Quinolone Activity and Interaction Profiles

The placement of fluorine atoms at the C-7 and C-8 positions of the quinolone ring has significant and distinct effects on the molecule's properties. Research on 6,8-difluoroquinolone analogues has shown that this substitution pattern generally leads to higher levels of antibacterial activity compared to their monofluorinated counterparts. researchgate.net

A halogen, such as fluorine or chlorine, at the C-8 position has been demonstrated to improve oral absorption and enhance activity against anaerobic bacteria. nih.gov This is a crucial feature for increasing the therapeutic potential of the compound. However, the presence of a fluorine atom at the C-8 position is also strongly associated with increased phototoxicity. nih.govnih.gov Studies have shown that derivatives with an 8-fluoro substituent are degraded by UVA irradiation, leading to decreased antibacterial activity and increased cytotoxicity. nih.govnih.gov In contrast, a methoxy (B1213986) group at the C-8 position has been shown to reduce this phototoxic liability. nih.gov

The combination of fluorine atoms at both the C-6 and C-8 positions, as seen in some analogues, contributes to broad-spectrum potency. nih.gov The electronic properties conferred by these substitutions are critical for the interaction with the target enzymes.

Table 1: Positional Effects of C-8 Substituents on Fluoroquinolone Properties

C-8 SubstituentImpact on Antibacterial ActivityImpact on Oral AbsorptionImpact on Anaerobic ActivityPhototoxicity
Fluorine (F) Enhances overall potency nih.govImproves nih.govImproves nih.govHigh nih.govnih.gov
Hydrogen (H) Baseline activityLowerLowerLow nih.gov
Methoxy (OCH₃) Maintains or improves activityFavorableImproves nih.govmdpi.comLow nih.govnih.gov
Chlorine (Cl) Enhances potency nih.govnih.govImproves nih.govImproves nih.govData varies

Role of the 4-Hydroxy Group in Molecular Recognition and Activity

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. mdpi.comnih.gov The 4-hydroxy group is part of a tautomeric equilibrium with the 4-oxo (or keto) form. This 4-oxo group, in conjunction with the adjacent C-3 carboxylic acid (a common feature in antibacterial quinolones, though not explicitly in the subject compound's name), is essential for the primary mechanism of action. nih.govmdpi.com

These two groups (C4-oxo and C3-carboxyl) form a crucial binding site for a magnesium (Mg²⁺) ion. mdpi.com This chelation facilitates the formation of a ternary complex between the quinolone, the bacterial DNA, and the target enzyme (DNA gyrase or topoisomerase IV). mdpi.com The Mg²⁺ ion acts as a bridge, connecting the drug to conserved serine and acidic residues within the enzyme's active site. mdpi.com

In 3-substituted 4-hydroxy-2-quinolones, the 4-OH group can also participate in a strong intramolecular hydrogen bond with the neighboring carbonyl group of the substituent (e.g., an amide at C-3), which influences the molecule's conformation and binding characteristics. mdpi.com The presence of the 4-hydroxy group is thus fundamental for the molecular recognition and subsequent inhibition of the target enzymes.

Influence of the 2-Propyl Side Chain on Molecular Behavior

While most clinically successful fluoroquinolones are unsubstituted at the C-2 position to avoid steric hindrance with the essential C-3 and C-4 groups, the class of 2-alkyl-4-quinolones (AQs) demonstrates the importance of this position. mdpi.comresearchgate.net AQs are naturally occurring compounds, and their alkyl side chain plays a critical role in their biological activity. nih.gov

Studies on AQs have shown a strong correlation between the length of the alkyl chain and bioactivity. nih.gov The alkyl group is believed to engage in hydrophobic interactions within a specific binding pocket of the target molecule. nih.gov For instance, in Mycobacterium tuberculosis, the alkenyl side chain of certain 4-quinolones was found to form hydrophobic interactions within the MurE ligase enzyme. nih.gov

Therefore, the 2-propyl side chain in 7,8-Difluoro-4-hydroxy-2-propylquinoline likely influences its molecular behavior by:

Modulating Lipophilicity: The propyl group increases the molecule's lipophilicity, which can affect its ability to cross bacterial cell membranes.

Hydrophobic Interactions: It can participate in hydrophobic interactions with target proteins, potentially contributing to binding affinity and specificity. The length and size of the chain are critical; a propyl group offers a moderate-length chain that can fit into specific hydrophobic pockets. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in the rational design of new quinolone derivatives with improved efficacy and tailored properties. nih.gov These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR facilitates the prediction of the activity of novel, unsynthesized molecules.

Three-dimensional QSAR (3D-QSAR) studies have been particularly insightful, identifying specific hydrophobic, topological, and electronic properties of quinolone molecules that are critical for both in vitro and in vivo activities. nih.gov These models have been instrumental in the development of newer generations of quinolones with enhanced potency and a broader spectrum of activity. mdpi.com

Development of Predictive Models for Quinolone Biological Behavior

Predictive QSAR models are powerful tools in the drug discovery pipeline for quinolones. These models are often developed using multiple linear regression (MLR) techniques, where the biological activity, such as the minimum inhibitory concentration (MIC), is treated as the dependent variable and various molecular descriptors are the independent variables. rjpbcs.com Genetic algorithms are frequently employed to select the most relevant descriptors from a large pool of possibilities, ensuring the robustness and predictive power of the resulting model. rjpbcs.com

The predictive ability of these models is rigorously validated using both internal and external validation sets of compounds. rjpbcs.com Such validated models are invaluable for designing new quinolone analogues with potentially enhanced antibacterial activity. mdpi.comrjpbcs.com For example, QSAR multilinear models have been successfully used to predict the antimicrobial activity of quinolone conjugates, with the predicted values closely matching experimental minimum inhibitory concentrations (MIC). mdpi.com

Below is an interactive table showcasing a hypothetical set of descriptors that could be used in a QSAR model for quinolone derivatives.

DescriptorValueDescription
LogP2.5Lipophilicity
Molecular Weight350.4 g/mol Size of the molecule
Polar Surface Area65.2 ŲA measure of the molecule's polarity
Number of H-bond donors1Potential to donate hydrogen bonds
Number of H-bond acceptors4Potential to accept hydrogen bonds

Chemometric Analysis (PCA, PLS) in SAR

Chemometric methods are statistical and mathematical techniques used to extract meaningful information from chemical data. In the context of quinolone SAR, Principal Component Analysis (PCA) and Partial Least Squares (PLS) are widely used.

PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. frontiersin.org It transforms a large set of variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original information. frontiersin.org In SAR studies, PCA can be used to visualize the relationships between different quinolone analogues based on their physicochemical properties and to identify clusters of compounds with similar characteristics.

PLS is a supervised regression technique that is particularly useful when the number of predictor variables is large. nih.gov Similar to PCA, it reduces the number of variables to a smaller set of latent variables. However, PLS also considers the correlation between the predictor variables and the biological activity, making it a powerful tool for developing predictive QSAR models. nih.gov

The application of these chemometric tools allows for a deeper understanding of the structure-activity relationships within the quinolone class, guiding the synthesis of new derivatives with optimized biological profiles.

The following table provides a conceptual overview of how these techniques might be applied in quinolone research.

TechniqueApplication in Quinolone SARPotential Insights
PCA Grouping of quinolone derivatives based on spectroscopic or calculated molecular descriptors.Identification of distinct structural classes; visualization of chemical space.
PLS Building a regression model to correlate molecular descriptors with antibacterial activity (e.g., MIC).Prediction of activity for new compounds; identification of key structural features influencing potency.

Exploration of Derivatization Strategies and Analogues of 7,8 Difluoro 4 Hydroxy 2 Propylquinoline

Design Principles for Quinolone Derivatives

The design of novel quinolone derivatives is guided by several key principles aimed at enhancing biological activity, improving pharmacokinetic profiles, and securing intellectual property. These strategies often involve significant structural modifications to the core scaffold.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or rational design strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by maintaining key pharmacophoric features. acs.orgresearchgate.net This approach is particularly valuable for generating new chemical entities with potentially improved properties or to circumvent existing patents. For the 7,8-difluoro-4-hydroxy-2-propylquinoline scaffold, this could involve replacing the quinolone core with other bicyclic or even monocyclic systems that can spatially orient the essential substituents in a similar manner.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties to create a new compound with broadly similar biological effects. cambridgemedchemconsulting.comnih.gov This strategy can be employed to modulate a compound's potency, selectivity, metabolic stability, and toxicity. nih.gov For the target quinolone, several bioisosteric replacements can be envisioned:

4-Hydroxy Group: The acidic 4-hydroxy group is a key feature of many quinolones and can be replaced with other acidic functionalities. Common bioisosteres for carboxylic acids and phenols include tetrazoles, hydroxamic acids, and acylsulfonamides. researchgate.net These replacements can alter the pKa and lipophilicity of the molecule, influencing its absorption and distribution.

Quinolone Ring System: The nitrogen atom in the quinoline (B57606) ring can be repositioned to create isomeric scaffolds like isoquinolines. Additionally, other heteroatoms can be introduced to form related bicyclic systems such as quinazolines or cinnolines.

Table 1: Examples of Bioisosteric Replacements for the 4-Hydroxy-Quinolone Scaffold
Original Functional GroupBioisosteric ReplacementRationale for Replacement
4-HydroxyTetrazoleMimics acidity, may improve metabolic stability
4-HydroxyHydroxamic AcidCan act as a metal chelator, alters electronic properties
4-HydroxyAcylsulfonamideModulates acidity and hydrogen bonding capacity
Quinolone Nitrogen at N-1Isoquinoline Nitrogen at N-2Alters geometry and electronic distribution

Ring-Fused and Hybrid Quinolone Systems

Creating ring-fused quinolone systems involves the annulation of an additional ring onto the quinolone scaffold. This strategy can lead to more rigid and conformationally constrained analogues, which may exhibit enhanced selectivity for their biological targets. nih.gov Synthetic approaches to these systems often involve intramolecular cyclization reactions of appropriately functionalized quinolones. nih.govresearchgate.net For instance, a substituent at the C-3 position could be elaborated and then cyclized onto the C-4 oxygen or the N-1 position. Similarly, substituents on the benzenoid ring could be used to form tricyclic or tetracyclic structures. nih.gov

Hybrid quinolone systems are created by covalently linking the quinolone moiety to another pharmacologically active molecule. rsc.org This approach aims to combine the biological activities of both parent molecules into a single entity, potentially leading to synergistic effects or a dual mode of action. rsc.org The linkage can be achieved through various functional groups on the quinolone scaffold, such as the N-1 position or substituents on the carbocyclic ring.

Synthetic Routes to Modify the Quinolone Scaffold at Key Positions

The functionalization of the this compound scaffold can be achieved through a variety of synthetic transformations at several key positions.

Table 2: General Conditions for N-1 Alkylation of Quinolones
ReagentsBaseSolventTemperature
Alkyl Halide (e.g., Ethyl Iodide)K₂CO₃DMFRoom Temp to 80 °C
Alkyl Halide (e.g., Cyclopropyl Bromide)NaHTHF0 °C to Room Temp
Aryl Boronic AcidCu(OAc)₂Pyridine (B92270)80-120 °C

C-2, C-3, C-5, C-6, C-7, and C-8 Modifications

The carbon atoms of both the pyridinone and benzene (B151609) rings of the quinolone scaffold offer numerous opportunities for functionalization.

C-2 Position: The 2-propyl group can be a site for further modification. For instance, oxidation of the benzylic position of the propyl group could introduce a carbonyl functionality, which can then be used for further derivatization. rsc.org Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other substituents at the C-2 position, often requiring prior conversion of the C-2 position to a halide or triflate. rsc.orgnih.gov

C-3 Position: The C-3 position is often activated by the adjacent carbonyl and hydroxy groups, making it amenable to electrophilic substitution reactions such as halogenation. nih.gov Halogenated quinolones at the C-3 position can then serve as precursors for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

C-5, C-6, C-7, and C-8 Positions: Modifications on the benzenoid ring can profoundly influence the electronic properties and biological activity of the quinolone. nih.gov The existing fluorine atoms at C-7 and C-8 already confer specific properties. Further modifications at C-5 and C-6 could be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. For quinolones bearing a halogen at these positions, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions are powerful tools for introducing a wide variety of substituents. nih.govmdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Quinolone Functionalization
ReactionCoupling PartnersCatalyst/Ligand SystemTypical Position(s)
Suzuki CouplingAryl/Vinyl Halide + Aryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂/SPhosC-3, C-5, C-6, C-7, C-8
Heck CouplingAryl/Vinyl Halide + AlkenePd(OAc)₂/P(o-tol)₃C-3, C-5, C-6, C-7, C-8
Sonogashira CouplingAryl/Vinyl Halide + Terminal AlkynePdCl₂(PPh₃)₂/CuIC-3, C-5, C-6, C-7, C-8
Buchwald-Hartwig AminationAryl Halide + AminePd₂(dba)₃/BINAPC-5, C-6, C-7, C-8

Functionalization of the Hydroxy and Propyl Groups

4-Hydroxy Group: The 4-hydroxy group can be readily converted into ethers or esters through Williamson ether synthesis or acylation, respectively. researchgate.net These modifications can serve as prodrug strategies or alter the molecule's hydrogen bonding capabilities and lipophilicity. Etherification is typically achieved by treating the quinolone with an alkyl halide in the presence of a base, while esterification can be performed using an acyl chloride or anhydride. researchgate.net

2-Propyl Group: The 2-propyl group offers opportunities for functionalization, although it is generally less reactive than other positions on the quinolone ring. Oxidation of the side chain can introduce new functional groups. For example, selective oxidation could potentially yield a ketone or an alcohol, which could then be further derivatized. rsc.org Radical halogenation could also be a route to introduce a handle for subsequent nucleophilic substitution or elimination reactions.

Libraries of Analogues for High-Throughput Screening in Research

The generation of analogue libraries of this compound would likely involve combinatorial chemistry approaches, a powerful tool for the rapid synthesis of a large number of structurally related compounds. High-throughput screening (HTS) can then be employed to efficiently test these libraries for biological activity against various targets.

Key Diversification Points for Analogue Libraries:

The core structure of this compound offers several key positions for chemical modification to generate a diverse library of analogues:

C2-Propyl Chain: The propyl group at the C2 position can be varied in length and branching. Analogues with different alkyl, alkenyl, or alkynyl chains could be synthesized to probe the impact of hydrophobicity and steric bulk on biological activity.

C7 and C8-Fluoro Groups: While the difluoro substitution at the C7 and C8 positions is a defining feature, a limited number of analogues could be prepared with alternative halogen substitutions (e.g., chloro) or by exploring different substitution patterns on the benzene ring to understand the electronic effects on activity.

Quinoline Core Modifications: Although more synthetically challenging, modifications to the quinoline core itself, such as the introduction of substituents at other available positions (e.g., C3, C5, C6), could lead to the discovery of novel scaffolds with unique biological profiles.

Hypothetical Library Generation and Screening:

A hypothetical approach to generating and screening an analogue library of this compound is outlined below:

Modification Site Potential Substituents Rationale for Variation Screening Assays
C2-Alkyl ChainMethyl, Ethyl, Butyl, Isopropyl, CyclopropylmethylExplore influence of chain length and branching on target binding.Antibacterial, Antifungal, Kinase Inhibition
C4-OxygenMethoxy (B1213986), Ethoxy, Acetoxy, BenzoyloxyModulate polarity and hydrogen bonding potential.Cell permeability, Metabolic stability
Aromatic Ring7-Chloro-8-fluoro, 6,7-DifluoroInvestigate the role of electronic effects.Target-based enzymatic assays

This systematic approach allows for the exploration of a wide chemical space around the parent compound, increasing the probability of identifying "hit" compounds with desired biological activities during high-throughput screening campaigns.

Comparative Studies of this compound with Structural Analogues

Comparative studies are essential to understand the structure-activity relationships (SAR) within a series of analogues. By systematically altering the structure of this compound and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its therapeutic effects.

Focus of Comparative Studies:

Impact of C2-Substituent: A primary focus of comparative studies would be to evaluate how changes in the C2-alkyl group affect biological activity. For instance, comparing the activity of the 2-propyl derivative with 2-methyl, 2-ethyl, and 2-butyl analogues would reveal the optimal chain length for a particular biological target.

Illustrative Comparative Data (Hypothetical):

The following table presents hypothetical data from a comparative study of 7,8-Difluoro-4-hydroxy-2-alkylquinoline analogues against a bacterial target.

Compound C2-Substituent Minimum Inhibitory Concentration (MIC) in µg/mL
Analogue AMethyl16
Analogue BEthyl8
This compound Propyl 4
Analogue CIsopropyl8
Analogue DButyl16

In this hypothetical scenario, the 2-propyl derivative exhibits the highest potency, suggesting an optimal balance of lipophilicity and steric fit within the target's binding site.

Further in-depth comparative studies would involve a broader range of biological assays, including cytotoxicity assessments against mammalian cell lines to determine selectivity, and pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles. These comprehensive analyses are critical for the rational design and development of safer and more effective therapeutic agents based on the this compound scaffold.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound.” Consequently, it is not possible to generate an article with detailed research findings and data tables focusing solely on this specific molecule as requested.

The search for this compound across various chemical and scientific databases did not yield any results pertaining to its synthesis, properties, or research applications. While the broader classes of quinoline, 8-hydroxyquinoline, 4-hydroxyquinoline (B1666331), and fluoroquinolone derivatives are well-documented, with numerous applications in chemical biology and material science, the specific compound with a 2-propyl group in combination with 7,8-difluoro and 4-hydroxy substitution appears to be a novel or yet-to-be-synthesized and characterized molecule.

Therefore, the requested article, with its detailed outline on the potential research applications of "this compound," cannot be created at this time due to the absence of any published data on this specific chemical entity.

Potential Research Applications in Chemical Biology and Material Science

Role of Quinolone Derivatives in Understanding Biological Pathways (Non-Clinical)

Quinolone derivatives represent a versatile class of heterocyclic compounds extensively utilized in chemical biology as molecular probes to investigate and understand complex biological pathways. nih.govresearchgate.net Their synthetic tractability allows for systematic structural modifications, enabling researchers to fine-tune their properties to target specific enzymes or cellular processes. nih.govualberta.ca This makes them invaluable tools for dissecting the mechanisms of various non-clinical biological phenomena.

The primary mechanism for which quinolones are known is the inhibition of type II topoisomerases, namely DNA gyrase and topoisomerase IV, in bacteria. mdpi.com By targeting these essential enzymes, quinolone derivatives serve as powerful agents to study the intricacies of bacterial DNA replication, supercoiling, and segregation. mdpi.com Researchers can use these compounds to induce specific cellular responses related to DNA damage and repair, thereby elucidating the cascade of events involved in these fundamental pathways.

Beyond their classical antibacterial role, quinolone derivatives have been developed to explore other significant biological systems. nih.govualberta.ca For instance, certain quinolones, such as atovaquone, are potent inhibitors of the mitochondrial cytochrome bc1 complex. nih.gov This activity allows them to be used in non-clinical settings to study mitochondrial electron transport chain function, particularly in parasitic organisms like Plasmodium, the causative agent of malaria. nih.gov By observing the effects of these inhibitors, scientists can gain insights into the parasite's energy metabolism and identify vulnerabilities.

Furthermore, a specific group of derivatives known as alkyl-4-quinolones (AQs) are naturally produced by bacteria and play a crucial role in cell-to-cell communication, a process known as quorum sensing. mdpi.com Compounds like 2-heptyl-3-hydroxy-4-quinolone (B1224666) (the Pseudomonas Quinolone Signal or PQS) are used as chemical tools to study how bacterial populations coordinate gene expression, form biofilms, and regulate virulence, offering a window into the complex social behaviors of microorganisms. mdpi.com The study of these "nonclassical" biological activities, which also include antitumor and antiviral applications, showcases the role of quinolones in exploring pathways involving both prokaryotic and eukaryotic topoisomerases, as well as viral enzymes like HIV-1 integrase and HCV-NS3 helicase. nih.govresearchgate.netualberta.ca

The specific structural features of 7,8-Difluoro-4-hydroxy-2-propylquinoline, such as the fluorine atoms at positions 7 and 8 and the propyl group at position 2, are examples of modifications designed to modulate biological activity and target specificity. Fluorine substitution, in particular, is known to significantly enhance the potency of quinolones. mdpi.com These tailored molecules can be used to probe enzyme active sites and understand structure-activity relationships (SAR), which is crucial for designing more selective and effective chemical biology tools. nih.govualberta.ca

The table below summarizes the application of various quinolone derivatives as research tools in understanding biological pathways.

Quinolone Derivative ClassBiological Pathway InvestigatedKey Molecular Target(s)
FluoroquinolonesBacterial DNA Replication & RepairDNA Gyrase, Topoisomerase IV mdpi.com
Endochin-like Quinolones (e.g., Atovaquone)Parasitic Mitochondrial RespirationCytochrome bc1 complex nih.gov
Alkyl-4-Quinolones (AQs)Bacterial Quorum SensingPqsR (LasR) transcriptional regulator mdpi.com
"Nonclassical" QuinolonesViral Replication, Cancer ProgressionHIV-1 Integrase, Eukaryotic Topoisomerases nih.govresearchgate.net

Emerging Methodologies and Future Research Trajectories

Integration of Artificial Intelligence and Machine Learning in Quinolone Discovery

The traditional drug discovery pipeline is a long and arduous process, often taking over a decade and costing billions of dollars. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to expedite this process, particularly in the realm of quinolone research. These computational approaches are being leveraged to analyze vast datasets, predict molecular properties, and design novel compounds with desired activities.

For a compound like 7,8-Difluoro-4-hydroxy-2-propylquinoline, AI and ML can play a pivotal role in several areas. Machine learning algorithms can be trained on existing libraries of quinolone derivatives to predict various properties such as bioactivity, toxicity, and pharmacokinetic profiles. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of fluorinated quinolones with their biological effects. These models could predict the potential therapeutic applications of this compound and guide the synthesis of even more potent and selective analogues.

Furthermore, generative AI models can be employed for de novo drug design, creating novel quinolone structures with optimized properties. By inputting desired parameters, such as high target affinity and low off-target effects, these algorithms can propose new molecules, including variations of the 7,8-difluoro-2-propylquinoline scaffold, for synthesis and testing. This data-driven approach significantly narrows down the number of candidate compounds, saving time and resources.

Table 1: Applications of AI/ML in Quinolone Discovery

Application Area Description Relevance to this compound
Predictive Modeling Utilizes existing data to predict properties of new compounds. Prediction of bioactivity, toxicity, and ADME properties to guide its potential therapeutic use.
Virtual Screening Screens large virtual libraries of compounds against a biological target. Identification of potential protein targets for which this compound might have high affinity.
De Novo Design Generates novel molecular structures with desired properties. Design of new analogues with improved efficacy and safety profiles.

| Synthesis Prediction | Predicts viable synthetic routes for novel compounds. | Streamlining the synthesis of this compound and its future derivatives. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and ensuring the efficient production of complex molecules like fluorinated quinolones. Advanced spectroscopic techniques are now enabling chemists to monitor reactions in real-time, providing unprecedented insights into transient intermediates and reaction kinetics.

For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be invaluable. These methods allow for the continuous monitoring of reactant consumption and product formation, helping to identify reaction endpoints and detect the formation of any unwanted byproducts. For example, in-situ FTIR could be used to track the cyclization step in the quinolone synthesis, providing data to optimize temperature, pressure, and catalyst loading.

Moreover, advanced mass spectrometry techniques can be employed to identify and characterize fleeting intermediates that are critical to the reaction mechanism but are difficult to isolate. This information is vital for understanding the intricacies of the reaction and for developing more efficient and robust synthetic protocols. The application of these real-time analytical methods to the synthesis of complex fluorinated quinolones will undoubtedly lead to more streamlined and higher-yielding processes.

Chemoinformatic Tools for Virtual Screening and Lead Optimization

Chemoinformatics has become an indispensable tool in modern drug discovery, enabling the efficient analysis and screening of vast chemical libraries. For a compound like this compound, chemoinformatic tools can be instrumental in identifying its potential biological targets and in optimizing its structure to enhance its therapeutic properties.

Virtual screening is a key application of chemoinformatics, where large databases of compounds are computationally screened against a specific biological target. This can be done through ligand-based approaches, which identify compounds with similar properties to known active molecules, or structure-based approaches, which dock virtual compounds into the binding site of a target protein. Through virtual screening, researchers could potentially identify the protein targets for which this compound exhibits the highest binding affinity, thus suggesting its potential therapeutic applications.

Once a lead compound is identified, chemoinformatic tools can be used for lead optimization. This involves making small modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. For this compound, these tools could be used to explore the effects of modifying the propyl chain, altering the fluorination pattern, or adding other functional groups to the quinolone core. This in silico optimization process can significantly reduce the number of compounds that need to be synthesized and tested in the lab.

Challenges and Opportunities in the Synthesis of Complex Fluorinated Quinolones

The synthesis of complex fluorinated quinolones like this compound presents both significant challenges and exciting opportunities for synthetic chemists. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and increased binding affinity. However, the selective and efficient incorporation of fluorine, particularly in a polyfluorinated pattern, can be synthetically demanding.

One of the primary challenges is achieving regioselectivity in the fluorination of the quinoline (B57606) scaffold. The electronic properties of the quinoline ring can direct fluorination to specific positions, and achieving the desired 7,8-difluoro substitution pattern may require multi-step synthetic sequences or the development of novel fluorinating reagents. Furthermore, the synthesis of the 2-propyl-4-hydroxyquinoline core itself requires careful selection of starting materials and reaction conditions to ensure high yields and avoid the formation of isomers.

Despite these challenges, the synthesis of complex fluorinated quinolones offers numerous opportunities for innovation. The development of new catalytic methods for C-H fluorination could provide more direct and efficient routes to these compounds. Additionally, the unique properties of fluorinated quinolones make them attractive scaffolds for the development of new therapeutic agents targeting a wide range of diseases.

Table 2: Synthetic Challenges and Opportunities

Aspect Challenges Opportunities
Regioselective Fluorination Controlling the position of fluorine atom incorporation on the quinoline ring. Development of novel fluorinating reagents and catalytic methods for precise C-H fluorination.
Multi-step Synthesis Potentially long and low-yielding synthetic routes. Exploration of one-pot or domino reactions to increase efficiency and reduce waste.
Precursor Availability Limited commercial availability of appropriately substituted starting materials. Development of new synthetic routes to key building blocks.

| Purification | Separation of isomers and byproducts can be difficult. | Optimization of reaction conditions to improve selectivity and minimize side reactions. |

Future Directions in the Academic Research of this compound

While specific academic research on this compound is not yet prominent, its unique structure suggests several promising avenues for future investigation. The combination of a polyfluorinated ring and a 2-alkyl-4-hydroxyquinoline core distinguishes it from the well-studied fluoroquinolone antibiotics and opens up possibilities for novel biological activities.

Future academic research will likely focus on a few key areas. Firstly, the synthesis of this compound and a library of its analogues will be a critical first step. This will enable a thorough investigation of its structure-activity relationships. Secondly, comprehensive biological screening of these compounds against a wide range of targets will be necessary to uncover their therapeutic potential. Given the diverse biological activities of the quinolone scaffold, this could include screening for anticancer, anti-inflammatory, antiviral, and neuroprotective properties.

Another important research direction will be the elucidation of the mechanism of action for any identified biological activities. This will involve a combination of biochemical assays, cell-based studies, and computational modeling to understand how this compound interacts with its biological targets at the molecular level. Finally, research into its pharmacokinetic and metabolic properties will be essential to assess its potential as a drug candidate. The presence of the difluoro substitution is expected to enhance metabolic stability, a hypothesis that will require experimental validation. The academic exploration of this novel fluorinated quinolone holds the potential to uncover new therapeutic leads and expand our understanding of the chemical biology of this important class of heterocyclic compounds.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For example, fluorine atoms at C7 and C8 cause distinct splitting patterns (e.g., δH ~7.0–8.3 ppm for aromatic protons adjacent to fluorine) .
  • Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., MH⁺ ions) validate molecular formulas. A deviation <5 ppm ensures structural fidelity .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For analogues, C–C bond lengths in quinoline cores typically range 1.35–1.45 Å .

How do fluorine substituents at the 7- and 8-positions influence the compound’s biological activity compared to non-fluorinated analogues?

Advanced Research Focus
Fluorine atoms enhance metabolic stability and bioavailability by:

  • Electron-Withdrawing Effects : Increasing resistance to oxidative degradation.
  • Hydrogen Bonding : Fluorine can act as a weak hydrogen bond acceptor, improving target binding (e.g., to bacterial DNA gyrase) .
    Studies on similar compounds (e.g., ciprofloxacin) show that 6-fluoro and 8-fluoro substituents synergistically improve antibacterial potency by >10-fold compared to non-fluorinated quinolones .

What methodologies resolve contradictions in reported biological activity data for fluorinated quinolines?

Advanced Research Focus
Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) tests with consistent bacterial strains (e.g., E. coli ATCC 25922).
  • Purity Validation : Ensure >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Control Experiments : Compare with reference compounds (e.g., norfloxacin) to benchmark activity .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The 4-hydroxy group and C2 propyl chain are key sites for functionalization .
  • Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity by comparing LUMO distributions. For fluorinated quinolines, the C3 position often shows higher electron deficiency, favoring nucleophilic attack .

What strategies mitigate side reactions during the synthesis of this compound derivatives?

Q. Basic Research Focus

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the 4-hydroxy group during fluorination .
  • Low-Temperature Reactions : Conduct steps at –20°C to stabilize intermediates prone to decomposition .
  • Column Chromatography : Purify crude products using silica gel (hexane/ethyl acetate gradients) to separate regioisomers .

How does the propyl chain at C2 affect the compound’s pharmacokinetic properties?

Advanced Research Focus
The C2 propyl chain:

  • Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : The alkyl chain slows hepatic clearance by reducing cytochrome P450 binding.
    Comparative studies show that branched chains (e.g., isopropyl) further prolong half-life but may reduce solubility .

What are the critical considerations for scaling up the synthesis of this compound?

Q. Advanced Research Focus

  • Solvent Selection : Replace DMF with MeCN or THF for easier recycling and lower toxicity .
  • Catalyst Loading : Reduce Pd(PPh₃)₄ from 5% to 1–2% by using microwave-assisted synthesis to maintain efficiency .
  • Safety Protocols : Monitor exotherms during fluorination steps and implement inert atmosphere storage to prevent degradation .

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